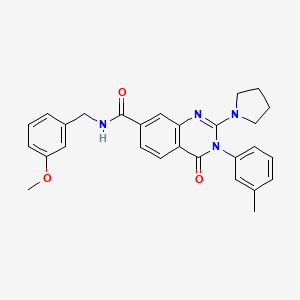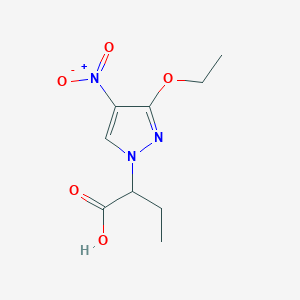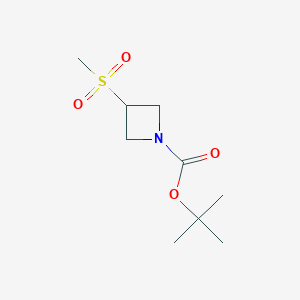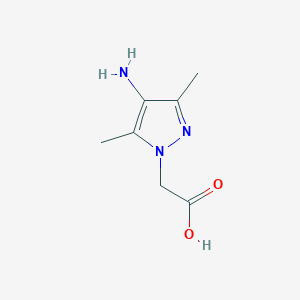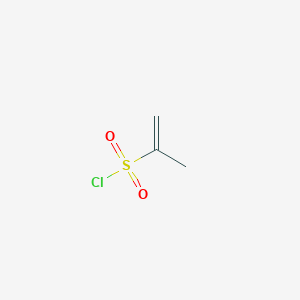![molecular formula C19H16F2N2O3S2 B2810845 N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226447-37-5](/img/structure/B2810845.png)
N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a thiophene group, a carboxamide group, and a sulfonyl group . These groups are common in many pharmaceuticals and other biologically active compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For example, N-methyl amino acids can be synthesized from Bsmoc-amino acids and paraformaldehyde .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups . The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions . For example, carboxamides can participate in hydrolysis reactions, and sulfonyl groups can undergo various substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure . For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces.科学研究应用
DFB-MT has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is cancer treatment. Studies have shown that DFB-MT has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, DFB-MT has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
作用机制
The exact mechanism of action of DFB-MT is not fully understood. However, studies have shown that DFB-MT can inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Additionally, DFB-MT has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DFB-MT has been shown to have various biochemical and physiological effects. Studies have shown that DFB-MT can inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Additionally, DFB-MT has been shown to induce apoptosis in cancer cells. DFB-MT has also been shown to have anti-oxidant and anti-inflammatory properties.
实验室实验的优点和局限性
DFB-MT has several advantages for lab experiments. It is relatively easy to synthesize and produces high yields. Additionally, DFB-MT has potent anti-cancer properties and can inhibit the growth of cancer cells. However, one of the limitations of DFB-MT is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for research on DFB-MT. One of the primary areas of research is the optimization of its use in cancer treatment. Additionally, research is needed to fully understand the mechanism of action of DFB-MT and its potential applications in other fields of research, such as inflammation and oxidative stress. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing DFB-MT.
合成方法
DFB-MT can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The most common method for synthesizing DFB-MT is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. This method has been widely used as it is efficient and produces high yields of DFB-MT.
属性
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(2,4-difluorophenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3S2/c1-23(28(25,26)15-5-3-2-4-6-15)17-9-10-27-18(17)19(24)22-12-13-7-8-14(20)11-16(13)21/h2-11H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQKPQJLAXEMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

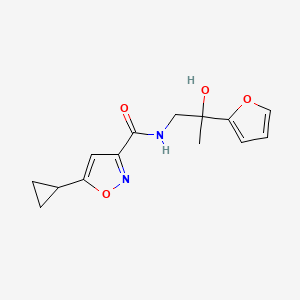
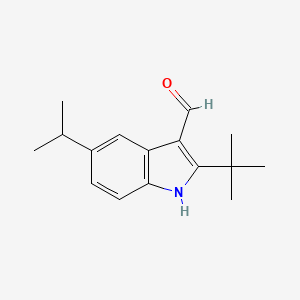
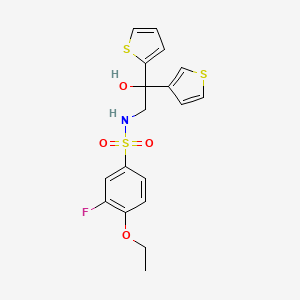
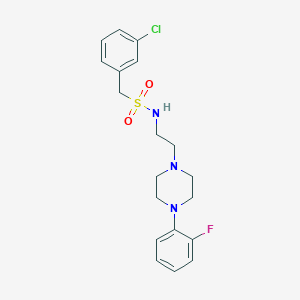
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2810769.png)
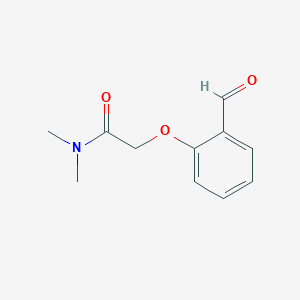
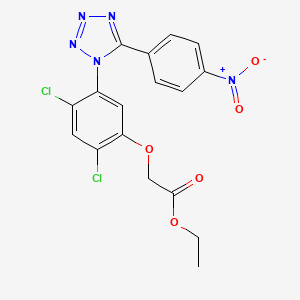
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2810772.png)
